N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]
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Overview
Description
N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide], commonly known as MPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological tool. MPD belongs to the class of bis-amides and is a potent inhibitor of the serotonin transporter (SERT).
Mechanism of Action
MPD acts as a potent inhibitor of the serotonin transporter (N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide], MPD increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonin signaling and potential therapeutic effects.
Biochemical and Physiological Effects:
MPD has been shown to have a wide range of biochemical and physiological effects, including the modulation of serotonin signaling, the regulation of mood, and the potential for the treatment of various psychiatric disorders such as depression and anxiety.
Advantages and Limitations for Lab Experiments
MPD has several advantages for lab experiments, including its high potency and selectivity for the serotonin transporter, its ability to cross the blood-brain barrier, and its potential as a pharmacological tool for the study of serotonin signaling. However, there are also limitations to the use of MPD in lab experiments, including its potential for off-target effects and the need for careful dosing and administration.
Future Directions
There are several potential future directions for the study of MPD, including the investigation of its effects on other neurotransmitter systems, the development of novel MPD derivatives with improved pharmacological properties, and the exploration of its potential for the treatment of various psychiatric and neurological disorders.
Conclusion:
In conclusion, MPD is a promising pharmacological tool that has gained significant attention in the field of scientific research. Its potent inhibition of the serotonin transporter and potential therapeutic effects make it a valuable compound for the study of serotonin signaling and the development of novel antidepressant drugs. However, further research is needed to fully understand its biochemical and physiological effects and to explore its potential for the treatment of various psychiatric and neurological disorders.
Synthesis Methods
The synthesis of MPD involves a multi-step process that starts with the reaction of 2,6-dimethyl-4-bromophenol with sodium hydride in the presence of dimethylformamide. This reaction results in the formation of 2,6-dimethyl-4-hydroxyphenyl dimethylcarbamate, which is then reacted with 1,2-bis(chloromethyl)benzene to form N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(dimethylcarbamoyl)ethyl]amine. The final step involves the reaction of this compound with piperidine to form MPD.
Scientific Research Applications
MPD has been extensively studied for its potential as a pharmacological tool. It has been used in various scientific research applications, including the study of serotonin transporter function, the development of novel antidepressant drugs, and the investigation of the role of serotonin in various physiological processes.
Properties
IUPAC Name |
N-[4-[[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]methyl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N4O2/c1-22-15-26(16-23(2)30(22)32-28(36)20-34-11-7-5-8-12-34)19-27-17-24(3)31(25(4)18-27)33-29(37)21-35-13-9-6-10-14-35/h15-18H,5-14,19-21H2,1-4H3,(H,32,36)(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDHYLKBYJZCGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CN2CCCCC2)C)CC3=CC(=C(C(=C3)C)NC(=O)CN4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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